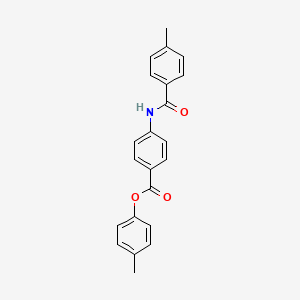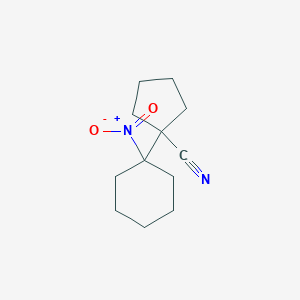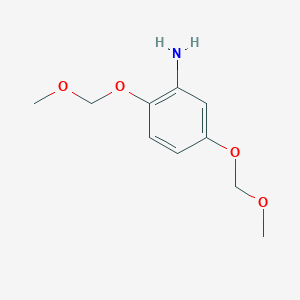
2,5-Bis(methoxymethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(methoxymethoxy)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two methoxymethoxy groups attached to the benzene ring at the 2 and 5 positions, and an aniline group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(methoxymethoxy)aniline typically involves the protection of hydroxyl groups followed by nitration and reduction steps. One common method includes the following steps:
Protection of Hydroxyl Groups: The starting material, 2,5-dihydroxyaniline, is reacted with methoxymethyl chloride in the presence of a base to form this compound.
Nitration and Reduction: The protected compound is then subjected to nitration using a mixture of nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent such as iron powder or tin chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(methoxymethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
2,5-Bis(methoxymethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(methoxymethoxy)aniline involves its interaction with various molecular targets. The methoxymethoxy groups can undergo hydrolysis to release methanol and form reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can lead to changes in cellular functions and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(methoxymethoxy)aniline: Similar structure but with methoxymethoxy groups at the 2 and 6 positions.
2,5-Dimethoxyaniline: Similar but with methoxy groups instead of methoxymethoxy groups.
2,5-Dihydroxyaniline: The precursor compound with hydroxyl groups instead of methoxymethoxy groups.
Uniqueness
2,5-Bis(methoxymethoxy)aniline is unique due to the presence of methoxymethoxy groups, which provide distinct chemical reactivity and potential for various applications. The compound’s ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
89883-06-7 |
|---|---|
Fórmula molecular |
C10H15NO4 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
2,5-bis(methoxymethoxy)aniline |
InChI |
InChI=1S/C10H15NO4/c1-12-6-14-8-3-4-10(9(11)5-8)15-7-13-2/h3-5H,6-7,11H2,1-2H3 |
Clave InChI |
XTHAXEXSPPSXDR-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC(=C(C=C1)OCOC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid](/img/structure/B14394874.png)
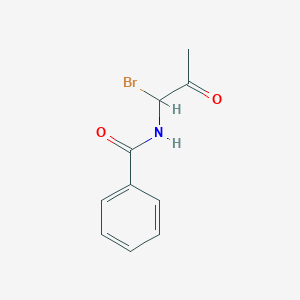
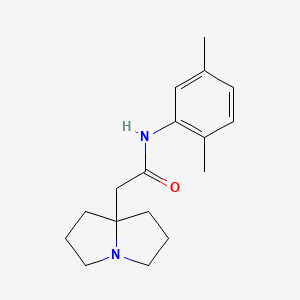
![N-{4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]phenyl}acetamide](/img/structure/B14394887.png)
![N'-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea](/img/structure/B14394890.png)
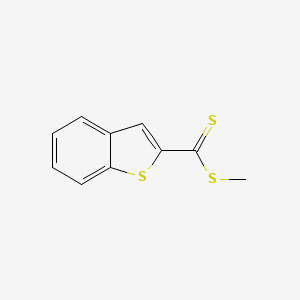

![9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol](/img/structure/B14394905.png)
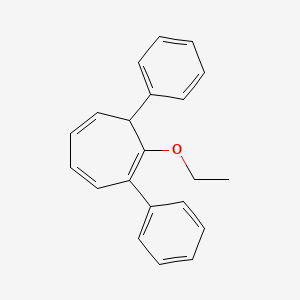

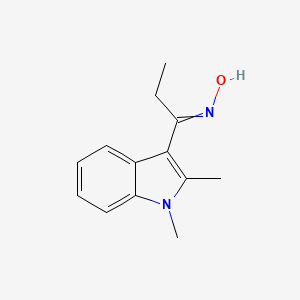
![1-[(2-Nitrophenyl)sulfanyl]pyrrolidine](/img/structure/B14394929.png)
